molecular formula C24H50ClO2P B14583194 Ethyl docosylphosphonochloridate CAS No. 61470-41-5

Ethyl docosylphosphonochloridate

Cat. No.: B14583194
CAS No.: 61470-41-5
M. Wt: 437.1 g/mol
InChI Key: DFJOLINSZCIQGD-UHFFFAOYSA-N
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Description

Ethyl docosylphosphonochloridate (theoretical structure: C₂₂H₄₅ClO₂P) is a hypothesized long-chain organophosphorus compound characterized by a 22-carbon alkyl group (docosyl) esterified to a phosphonochloridate group. While specific data on this compound is absent in available literature, its structural analogs—shorter-chain ethyl phosphonochloridates and dichlorophosphates—are well-documented. These compounds are pivotal in organic synthesis, particularly as intermediates for pesticides, flame retardants, and nerve agent precursors . Their reactivity stems from the electrophilic phosphorus center and labile chloride substituents, enabling nucleophilic substitutions to form phosphonates or thiophosphates .

Properties

CAS No.

61470-41-5

Molecular Formula

C24H50ClO2P

Molecular Weight

437.1 g/mol

IUPAC Name

1-[chloro(ethoxy)phosphoryl]docosane

InChI

InChI=1S/C24H50ClO2P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25,26)27-4-2/h3-24H2,1-2H3

InChI Key

DFJOLINSZCIQGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCP(=O)(OCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl docosylphosphonochloridate typically involves the reaction of docosyl alcohol with phosphorus trichloride and ethyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows: [ \text{C22H45OH} + \text{PCl3} + \text{C2H5OH} \rightarrow \text{C24H50ClO2P} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl docosylphosphonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, it can hydrolyze to form docosylphosphonic acid and ethanol.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphonates.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.

    Hydrolysis Products: Docosylphosphonic acid and ethanol.

    Oxidation Products: Phosphonic acid derivatives.

Scientific Research Applications

Ethyl docosylphosphonochloridate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters.

    Biology: Investigated for its potential role in modifying biological molecules and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl docosylphosphonochloridate involves its reactivity with nucleophiles, leading to the formation of substituted phosphonates. The long alkyl chain provides hydrophobic properties, making it useful in modifying the surface properties of materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl phosphorodichloridate (a well-characterized analog) with structurally related compounds, highlighting molecular formulas, CAS numbers, and key properties:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Key Structural Features
Ethyl phosphorodichloridate 1498-51-7 C₂H₅Cl₂O₂P 162.94 60–65 Ethyl ester, phosphoryl dichloride
Ethylphosphonyl dichloride 1066-50-8 C₂H₅Cl₂O₂P 162.94 N/A Ethylphosphonic acid dichloride
Isopropyl ethylphosphonochloridate 28829-95-0 C₅H₁₂ClO₂P 170.57 N/A Isopropyl ester, ethyl phosphonochloridate
O-Ethyl methanephosphonothionochloridate 2524-16-5 C₃H₇ClO₂PS 170.57 N/A Sulfur substitution, methyl/ethyl groups

Notes:

  • Isopropyl ethylphosphonochloridate features a branched ester group, altering steric effects and reactivity compared to linear analogs .
  • O-Ethyl methanephosphonothionochloridate incorporates sulfur, enhancing thiophilicity and altering hydrolysis kinetics .

Research Findings and Industrial Relevance

Toxicity and Environmental Impact

Thionochloridates, however, show reduced acute toxicity but persist longer in the environment due to sulfur’s hydrolytic stability .

Regulatory Status

Industrial applications require compliance with the Chemical Weapons Convention (CWC) and regional safety protocols.

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